2-Chloro-3-phenoxyquinoxaline
Overview
Description
2-Chloro-3-phenoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a chlorine atom at the second position and a phenoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenoxyquinoxaline typically involves the reaction of 2-chloroquinoxaline with phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond between the quinoxaline and phenoxy groups . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry or batch reactors. The choice of method depends on factors such as cost, yield, and environmental impact. Green chemistry approaches are often preferred to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-3-phenoxyquinoxaline derivatives, while oxidation reactions can produce quinoxaline N-oxides .
Scientific Research Applications
2-Chloro-3-phenoxyquinoxaline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenoxyquinoxaline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
2-Chloro-3-phenoxyquinoxaline can be compared with other quinoxaline derivatives, such as:
2-Chloro-3-methylquinoxaline: Similar in structure but with a methyl group instead of a phenoxy group.
2-Phenoxyquinoxaline: Lacks the chlorine atom at the second position.
Uniqueness
The presence of both the chlorine atom and the phenoxy group in this compound gives it unique chemical properties and biological activities compared to other quinoxaline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for synthesizing more complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Properties
IUPAC Name |
2-chloro-3-phenoxyquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-14(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)16-13/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPYJFYMBLLBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.